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Abstract
2'-O-methyl-5-methyluridine is a pivotal modified nucleoside in the landscape of nucleic acid

research and therapeutic development. Its unique structural modifications—a methyl group on

the 2'-hydroxyl of the ribose and another on the 5th position of the uracil base—confer

significantly enhanced stability and binding affinity to oligonucleotides. This technical guide

provides a comprehensive analysis of the core physicochemical properties of 2'-O-methyl-5-
methyluridine, offering both foundational data and field-proven experimental methodologies

for its characterization. This document is intended for researchers, scientists, and drug

development professionals who are leveraging this compound in areas such as antisense

therapeutics, siRNA development, and diagnostic probe design.

Introduction: The Strategic Importance of 2'-O-
methyl-5-methyluridine
In the pursuit of next-generation genetic medicines, the inherent instability of natural RNA is a

critical hurdle. The 2'-hydroxyl group on the ribose backbone makes RNA susceptible to

enzymatic degradation by nucleases and alkaline hydrolysis. Chemical modifications to the
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nucleoside building blocks are therefore essential for creating robust and effective

oligonucleotide therapeutics.

2'-O-methyl-5-methyluridine, also known as 2'-O-methylribothymidine, is a doubly modified

nucleoside that addresses these stability challenges.[1] The 2'-O-methylation is a key

modification that sterically shields the phosphodiester linkage from nuclease attack and locks

the ribose sugar into a C3'-endo conformation. This pre-organization of the sugar pucker is

characteristic of A-form RNA helices and enhances the binding affinity of the oligonucleotide to

its target sequence.[2][3] The 5-methyl group on the uracil base (making it a thymine base)

further contributes to the thermal stability of the duplex through improved base-stacking

interactions.[4]

This guide will delve into the essential physicochemical properties that underpin the utility of 2'-
O-methyl-5-methyluridine, providing the technical data and procedural knowledge necessary

for its effective application in research and development.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a modified nucleoside is

fundamental to its successful incorporation into therapeutic oligonucleotides and for predicting

its behavior in biological systems. The following table summarizes the key properties of 2'-O-
methyl-5-methyluridine.
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Property Value Source(s)

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-

(hydroxymethyl)-3-

methoxyoxolan-2-yl]-5-

methylpyrimidine-2,4-dione

PubChemLite[5]

Synonyms

2'-O-Methylribothymidine, 2'-O-

Methylthymidine, 5-methyl-2′-

O-methyl-uridine

Cayman Chemical[1]

CAS Number 55486-09-4
Biosynth[6], Cayman

Chemical[1]

Molecular Formula C₁₁H₁₆N₂O₆ Biosynth[6]

Molecular Weight 272.25 g/mol Biosynth[6]

Appearance Solid Cayman Chemical[1]

Melting Point 186 °C Biosynth[6]

Solubility

DMF: 14 mg/mLDMSO: 10

mg/mLPBS (pH 7.2): 3

mg/mLWater: 100 mg/mL (with

sonication)

Cayman Chemical[1],

MedchemExpress[7]

Lipophilicity (XLogP3) -1.4 / -1.6 PubChem[5][8]

pKa (predicted, N3-H) ~9.2 Based on 5-methyluridine[9]

Storage Temperature ≤ -15°C Biosynth[6]

In-Depth Analysis of Key Properties
Stability: The Cornerstone of Therapeutic Utility
The most significant advantage of 2'-O-methylation is the profound increase in the stability of

the RNA molecule. This modification provides robust protection against degradation by a wide

range of nucleases.[10] The mechanism of this protection is twofold:
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Steric Hindrance: The methyl group at the 2' position physically blocks the approach of

nuclease enzymes that would otherwise cleave the phosphodiester backbone.

Conformational Locking: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is the

conformation found in stable A-form RNA helices. This reduces the conformational flexibility

of the backbone, making it a less favorable substrate for hydrolytic cleavage.

This enhanced stability is critical for therapeutic applications, as it prolongs the half-life of

oligonucleotide drugs in vivo, allowing them to reach their target tissues and exert their

biological effect.

Solubility: A Critical Parameter for Formulation and
Delivery
Solubility is a crucial factor in drug development, impacting everything from synthesis and

purification to formulation and bioavailability. 2'-O-methyl-5-methyluridine exhibits moderate

solubility in aqueous buffers like PBS (3 mg/mL) and significantly higher solubility in organic

solvents such as DMSO and DMF.[1] High solubility in water (100 mg/mL) can be achieved with

sonication, suggesting that energy input can overcome kinetic barriers to dissolution.[7]

For drug development professionals, this solubility profile is informative. The good solubility in

organic solvents is advantageous for the chemical synthesis steps of oligonucleotide

production. The moderate aqueous solubility must be considered during the formulation of the

final drug product to ensure it remains dissolved and stable at the required therapeutic

concentration.

Lipophilicity (LogP): Balancing Membrane Permeability
and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the

distribution of a compound between an oily (octanol) and an aqueous phase. It is a key

predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted XLogP3 value for 2'-O-methyl-5-methyluridine is approximately -1.4 to -1.6,

indicating that it is a hydrophilic compound.[5][8]
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This hydrophilicity is expected for a nucleoside, with its multiple hydroxyl and amide groups

capable of hydrogen bonding with water. While this ensures good aqueous solubility, it can

present a challenge for passive diffusion across cellular membranes. Therefore, therapeutic

oligonucleotides containing this and other modified nucleosides often rely on active uptake

mechanisms or specialized delivery vehicles (e.g., lipid nanoparticles) to enter cells.

Ionization (pKa): Influence on Charge and Interaction
The pKa value indicates the pH at which a molecule is 50% ionized. For 2'-O-methyl-5-
methyluridine, the most relevant ionization site is the N3 proton of the uracil ring. While a

direct experimental pKa is not readily available, the pKa of the parent nucleoside, 5-

methyluridine, is approximately 9.2.[9] The 2'-O-methyl group is located on the ribose and is

electronically distant from the uracil base, so it is not expected to significantly alter this value.

This means that at physiological pH (~7.4), the uracil base will be overwhelmingly in its neutral,

protonated state. This is important for maintaining the hydrogen bonding patterns required for

Watson-Crick base pairing with adenosine in the target RNA sequence, which is the

fundamental mechanism of action for antisense and siRNA therapeutics.

Experimental Protocols for Physicochemical
Characterization
To ensure the quality and consistency of 2'-O-methyl-5-methyluridine for research and

development, rigorous experimental characterization is essential. The following section outlines

standard, self-validating protocols for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is a robust

method for determining the saturation solubility of a compound in an aqueous medium.

Causality: The shake-flask method is the gold standard because it allows the system to reach

thermodynamic equilibrium, providing a true measure of saturation solubility. The extended

equilibration time ensures that the dissolution process is complete.
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Methodology:

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it

through a 0.22 µm filter.

Addition of Compound: Add an excess amount of 2'-O-methyl-5-methyluridine to a known

volume of the PBS buffer in a sealed, clear glass vessel. The excess solid should be clearly

visible.

Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C) for a

minimum of 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any

remaining suspended solids.

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the

concentration of the dissolved 2'-O-methyl-5-methyluridine using a validated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A

standard calibration curve must be prepared to ensure accurate quantification.

Validation: Equilibrium is confirmed if the concentrations measured at 24, 48, and 72 hours

are within experimental error of each other (typically <5% variance).
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Preparation

Equilibration

Analysis

Prepare PBS (pH 7.4)

Add excess compound to buffer

Agitate at 25°C

Sample at 24, 48, 72h

Centrifuge to separate phases

Quantify supernatant via HPLC-UV

Compare concentrations

Determine Solubility

Click to download full resolution via product page

Caption: Workflow for Aqueous Solubility Determination.
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Protocol: Determination of Lipophilicity (LogP) via HPLC
This method provides a rapid and reliable determination of the octanol-water partition

coefficient (LogP) by correlating the retention time of the compound on a reverse-phase HPLC

column with the retention times of known LogP standards.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A

compound's retention time on a C18 column is directly proportional to its lipophilicity. By

calibrating the system with compounds of known LogP, the LogP of the test compound can be

accurately interpolated.

Methodology:

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically

a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g.,

methanol or acetonitrile).

Calibration: Prepare a set of 5-7 calibration standards with known LogP values that bracket

the expected LogP of 2'-O-methyl-5-methyluridine (e.g., from -2 to +3). Inject each

standard individually and record its retention time (t_R).

Standard Curve Generation: Plot the known LogP values of the standards against their

measured retention times. Perform a linear regression to obtain a calibration curve with a

high correlation coefficient (R² > 0.98).

Sample Analysis: Prepare a solution of 2'-O-methyl-5-methyluridine in the mobile phase.

Inject the sample onto the HPLC system under the same conditions used for the standards

and record its retention time.

LogP Calculation: Using the linear regression equation from the standard curve, calculate the

LogP of 2'-O-methyl-5-methyluridine from its measured retention time.

System Validation: The analysis should be run in triplicate to ensure the reproducibility of the

retention time and the calculated LogP value.
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Calibration

Sample Analysis

Inject LogP standards onto C18 column

Record retention times (tR)
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Calculate LogP from standard curve
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Caption: Workflow for LogP Determination via HPLC.

Conclusion
2'-O-methyl-5-methyluridine is a well-characterized modified nucleoside whose

physicochemical properties make it an invaluable component in the development of

oligonucleotide therapeutics. Its exceptional stability against nuclease degradation, combined

with a hydrophilic nature, provides a solid foundation for designing drugs with extended in vivo

half-lives. A comprehensive understanding and experimental validation of its properties—

solubility, stability, and lipophilicity—are paramount for any researcher or developer aiming to

harness its full potential. The methodologies and data presented in this guide serve as a critical

resource for advancing the next generation of nucleic acid-based medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1634449?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/35357/2-prime-o-methyl-5-methyluridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019748/
https://academic.oup.com/nar/article/48/21/12365/5940506
https://www.benchchem.com/product/B1634449
https://pubchemlite.lcsb.uni.lu/e/compound/191372
https://www.biosynth.com/p/NM01238/114952-97-5-2-o-methyl-5-methyluridine
https://www.medchemexpress.com/5-methyl-2-o-methyl-uridine.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_-O-methyl-5-methyluridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_-O-methyl-5-methyluridine
https://pubs.acs.org/doi/10.1021/acs.jpca.1c10905
https://rna.cd-genomics.com/resource/2-o-methylation.html
https://www.benchchem.com/product/b1634449#physicochemical-properties-of-2-o-methyl-5-methyluridine
https://www.benchchem.com/product/b1634449#physicochemical-properties-of-2-o-methyl-5-methyluridine
https://www.benchchem.com/product/b1634449#physicochemical-properties-of-2-o-methyl-5-methyluridine
https://www.benchchem.com/product/b1634449#physicochemical-properties-of-2-o-methyl-5-methyluridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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